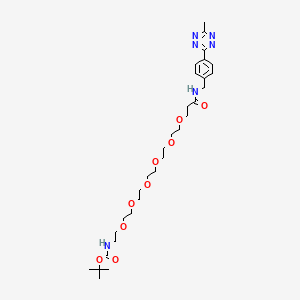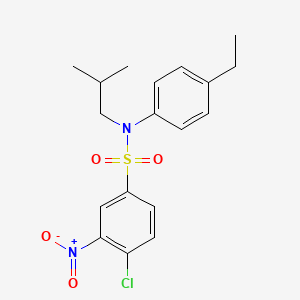
1-(3-(Chloromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO and a molar mass of 182.65 g/mol . It is a colorless to pale yellow liquid with a boiling point of approximately 274.2°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-(Chloromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chloromethyl group.
Aplicaciones Científicas De Investigación
1-(3-(Chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Chloromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its ability to modify specific enzymes and proteins involved in metabolic processes .
Comparación Con Compuestos Similares
1-Phenylpropan-2-one:
1-(3-Chloro-2-(chloromethyl)phenyl)propan-2-one: This compound has an additional chlorine atom, making it more reactive.
Uniqueness: 1-(3-(Chloromethyl)phenyl)propan-2-one is unique due to its specific reactivity and the presence of the chloromethyl group, which allows for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h2-4,6H,5,7H2,1H3 |
Clave InChI |
YUXMFXQHWMKAFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


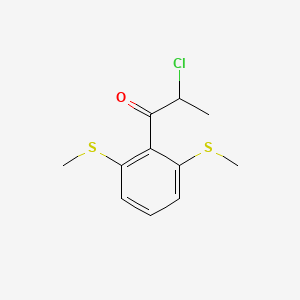
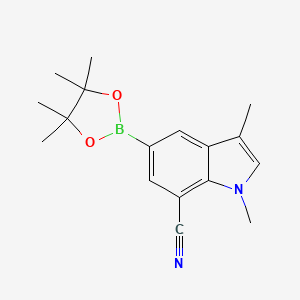
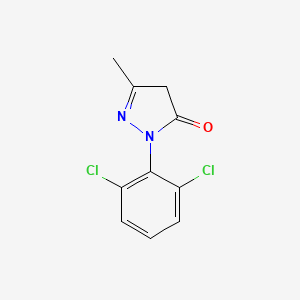
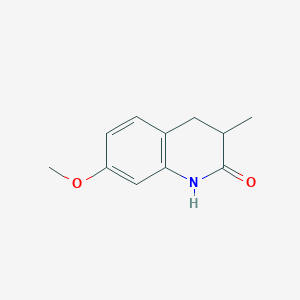
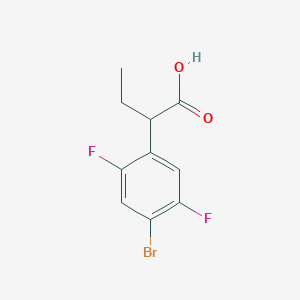


![(S)-3-Boc-4-[(3-indolyl)methyl]-2,2-dimethyloxazolidine](/img/structure/B14046918.png)



![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)
